2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 872988-16-4
VCID: VC6619942
InChI: InChI=1S/C18H18N4O2S2/c1-11-18(26-12(2)19-11)15-8-9-17(22-21-15)25-10-16(23)20-13-4-6-14(24-3)7-5-13/h4-9H,10H2,1-3H3,(H,20,23)
SMILES: CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.49

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

CAS No.: 872988-16-4

Cat. No.: VC6619942

Molecular Formula: C18H18N4O2S2

Molecular Weight: 386.49

* For research use only. Not for human or veterinary use.

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide - 872988-16-4

Specification

CAS No. 872988-16-4
Molecular Formula C18H18N4O2S2
Molecular Weight 386.49
IUPAC Name 2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C18H18N4O2S2/c1-11-18(26-12(2)19-11)15-8-9-17(22-21-15)25-10-16(23)20-13-4-6-14(24-3)7-5-13/h4-9H,10H2,1-3H3,(H,20,23)
Standard InChI Key KIJQPKRZQNNYFT-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC

Introduction

Synthesis Pathway

The synthesis of such compounds typically involves multi-step reactions to introduce the desired functional groups and scaffolds. While specific synthesis details for this exact compound are not available in the provided sources, general methods for related compounds include:

  • Formation of the Thiazole Core:

    • Reaction of α-haloketones with thiourea or thioamides under basic conditions.

  • Pyridazine Functionalization:

    • Pyridazine derivatives are often synthesized via condensation reactions involving hydrazines and diketones or their equivalents.

  • Thioether Formation:

    • The sulfur linkage between the thiazole and pyridazine is typically achieved by nucleophilic substitution reactions.

  • Acetamide Functionalization:

    • Coupling of the pyridazine-thiazole intermediate with 4-methoxyaniline under acylation conditions forms the final acetamide functionality.

Biological Activity

Although no direct studies on this specific compound were identified in the sources, structurally similar compounds have been reported to exhibit diverse biological properties:

Antimicrobial Activity

  • Thiazole derivatives are known for their broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

  • Pyridazine-thiazole hybrids have demonstrated cytotoxic activity against various cancer cell lines by targeting enzymes like tyrosine kinases or inducing apoptosis pathways .

Molecular Docking and Drug Design

Molecular docking studies are commonly employed to predict the binding affinity of such compounds to biological targets. For example:

  • Docking simulations could evaluate interactions with bacterial enzymes (e.g., DNA gyrase) or cancer-related proteins (e.g., VEGFR2) .

  • Drug-likeness parameters such as Lipinski's Rule of Five can be assessed using computational tools like SwissADME .

Research Outlook

The compound's structural features make it a promising candidate for further exploration in drug discovery programs. Future research could focus on:

  • Synthesizing analogs with varying substituents to optimize biological activity.

  • Conducting in vitro and in vivo assays to confirm antimicrobial or anticancer efficacy.

  • Evaluating toxicity profiles and pharmacokinetics for potential therapeutic applications.

Potential Applications

Given its structural framework, this compound could find applications in:

  • Antibiotic development to combat resistant strains of bacteria.

  • Cancer therapy as part of combination regimens targeting specific signaling pathways.

  • Anti-inflammatory treatments for chronic conditions like arthritis or asthma.

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